(2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chlorophenyl group, and a pyridinylmethylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the attachment of the pyridinylmethylcarbamoyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions may result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
(2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid include other pyrrolidine derivatives with different substituents on the ring or variations in the attached functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S,4S,5R)-5-(3-chlorophenyl)-1-methyl-4-(pyridin-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-23-16(19(25)26)10-15(17(23)13-3-2-4-14(20)9-13)18(24)22-11-12-5-7-21-8-6-12/h2-9,15-17H,10-11H2,1H3,(H,22,24)(H,25,26)/t15-,16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPMRFRSQPABEU-ULQDDVLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@@H]([C@@H]1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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